4-Phenylbenzo[h]cinnoline
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Overview
Description
4-Phenylbenzo[h]cinnoline is a heterocyclic compound with the molecular formula C18H12N2. It is a derivative of cinnoline, characterized by the presence of a phenyl group attached to the benzo[h]cinnoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbenzo[h]cinnoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of cinnolin-4(1H)-one derivatives with propargyl bromide in the presence of potassium carbonate (K2CO3) in refluxing acetonitrile medium . This reaction yields the crucial intermediate cinnoline scaffolds, which can then be further functionalized to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbenzo[h]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Phenylbenzo[h]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Phenylbenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Cinnoline: The parent compound, which lacks the phenyl group.
Quinoxaline: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Quinazoline: A compound with a similar fused ring system but differing in nitrogen atom placement.
Uniqueness: 4-Phenylbenzo[h]cinnoline is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs. This structural modification allows for a broader range of applications and interactions with various molecular targets .
Properties
Molecular Formula |
C18H12N2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-phenylbenzo[h]cinnoline |
InChI |
InChI=1S/C18H12N2/c1-2-6-13(7-3-1)17-12-19-20-18-15-9-5-4-8-14(15)10-11-16(17)18/h1-12H |
InChI Key |
HKUSRUQZNLJABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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